molecular formula C9H13NO B164730 (R)-3-Amino-1-phenyl-propan-1-OL CAS No. 138750-31-9

(R)-3-Amino-1-phenyl-propan-1-OL

Cat. No. B164730
M. Wt: 151.21 g/mol
InChI Key: PHIYHIOQVWTXII-SECBINFHSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle formula or a 3D model.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions (temperature, pH, etc.).



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its role as a reactant or product in chemical reactions, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting point, boiling point, solubility, and spectral properties. It could also include its thermodynamic properties and chemical stability.


Scientific Research Applications

  • Pharmacological Applications : One study describes new pharmacologically valuable derivatives of 1-phenoxy-3-amino-propane-2-ol, which includes (R)-3-Amino-1-phenyl-propan-1-OL, for treating heart diseases and possessing beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001).

  • Enzymatic Synthesis of Polyamines : A study explores the synthesis of multifunctional polycationic polyamines from 3-amino-propan-1-ol, relevant in drug and gene delivery. This method, using horse liver alcohol dehydrogenase, shows broad applicability for various amino alcohols (Cassimjee et al., 2012).

  • Synthesis of Antidepressant Intermediates : Research demonstrates the use of 3-amino-3-phenylpropan-1-ol derivatives in enzymatic resolution processes, particularly in synthesizing the antidepressant (S)-dapoxetine (Torre et al., 2006).

  • Chemical Synthesis and Catalysis : A study utilized a series of amino alcohols derived from (R)-1-phenylethylamine, including compounds analogous to (R)-3-Amino-1-phenyl-propan-1-OL, in the enantioselective addition of diethylzinc to aldehydes, demonstrating their role in catalysis (Asami et al., 2015).

  • Synthesis of Antimicrobial Agents : The compound has been used in the synthesis and characterization of substituted phenyl azetidines, which have potential as antimicrobial agents (Doraswamy & Ramana, 2013).

  • Antifungal Drug Development : A derivative of (R)-3-Amino-1-phenyl-propan-1-OL was used in the synthesis of antifungal agents with activity against Candida albicans and Aspergillus fumigatus (Guillon et al., 2009).

  • Dendrimer Synthesis for Biological Studies : The compound has been used in the synthesis of poly(ether imine) dendrimers for biological studies, illustrating its non-toxic nature and potential for biological applications (Krishna et al., 2005).

Safety And Hazards

This would include the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposing of the compound.


Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or reactivity, and ways its synthesis could be improved.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist in the field or conduct laboratory experiments.


properties

IUPAC Name

(1R)-3-amino-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIYHIOQVWTXII-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-1-phenyl-propan-1-OL

Synthesis routes and methods I

Procedure details

A mixture of 3-phenyl-3-hydroxypropylmethanesulfonate (1.71 g, Gao, et al., J. Org. Chem., 1988, 53, 4081), tetrahydrofuran (10 mL) and 28% ammonium hydroxide (30 mL) was heated in a bomb at 65° C. for 16 hours. After cooling, the volatiles were eliminated to leave the aqueous solution which was extracted with ether. The aqueous layer was concentrated under reduced pressure, azeotroped twice with anhydrous acetonitrile and dried under vacuum to give 3-amino-1-phenyl-1-propanol (1.04 g) as a white solid: mp 92-94° C., Rf=0.1 (silica, methanol/ethyl acetate 1/1).
Name
3-phenyl-3-hydroxypropylmethanesulfonate
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred suspension of LAH (20 g, 517 mmol) in dry THF (500 mL) was added a solution of 3-oxo-3-phenylpropanenitrile (30 g, 207 mmol) in dry THF (300 mL) drop-wise at 0° C. under nitrogen atmosphere. The mixture was warmed to 25° C. and then heated at 70° C. for 2 hours. After cooling to 0° C., a saturated solution of sodium hydroxide was added drop-wise and extracted with dichloromethane (200 mL). The organic solution was dried over anhydrous sodium sulfate and concentrated to dryness. The residue was purified by column chromatography (methanol:dichloromethane, 1:10) to afford crude 3-amino-1-phenyl-propan-1-ol. (Yield 30 g). LC-MS: [M+H]+ 152.
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Quantity
20 g
Type
reactant
Reaction Step One
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500 mL
Type
solvent
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30 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
6
Citations
G WANG, G ZHAO - Regio-and Stereo-Controlled Oxidations and … - Wiley Online Library
Enantioselective reduction of b-keto nitriles to optically active 1, 3-amino alcohols has been carried out in one step using an excess of borane-dimethyl sulfide complex as a reductant …
Number of citations: 2 onlinelibrary.wiley.com
G Wang, X Liu, G Zhao - Tetrahedron: Asymmetry, 2005 - Elsevier
Enantioselective reduction of β-keto nitriles to optically active 1,3-amino alcohols has been carried out in one step using an excess of borane–dimethyl sulfide complex as a reductant …
Number of citations: 77 www.sciencedirect.com
N Dubrovina, A Börner, K Nakamura… - Regio‐and Stereo …, 2007 - Wiley Online Library
This chapter contains sections titled: (R,R)‐Bis(diphenylphosphino)‐1,3‐diphenylpropane as a versatile ligand for enantioselective hydrogenations Synthesis of both enantiomers of 1‐…
Number of citations: 2 onlinelibrary.wiley.com
SM Roberts, J Whittall - Wiley Online Library
The Publisher and the Author make no representations or warranties with respect to the accuracy or completeness of the contents of this work and specifically disclaim all warranties, …
Number of citations: 0 onlinelibrary.wiley.com
SM Roberts, J Whittall - 2007 - books.google.com
Volume 5 in the Catalysts for Fine Chemical Synthesis series describes new procedures for the regio-and stereo-controlled transformations of compounds involving oxidation or …
Number of citations: 23 books.google.com
A SCARSO, G STRUKUL - Catalysts for Fine Chemical …, 2007 - Wiley Online Library
CONCLUSION The procedure is very easy to reproduce and the asymmetric sulfoxidation may be applied to a relatively large range of aryl methyl sulfides (Table 9.7). Remarkable …
Number of citations: 1 onlinelibrary.wiley.com

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